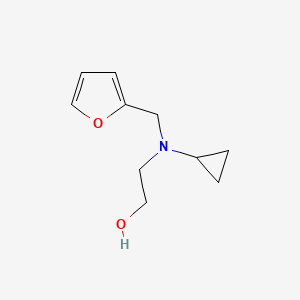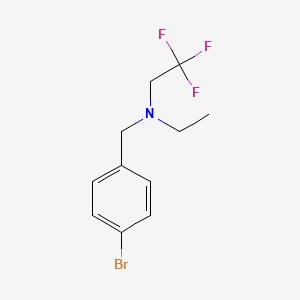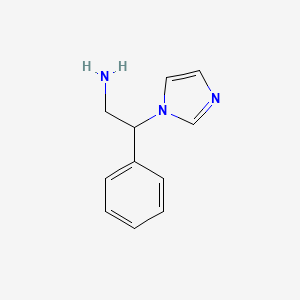
5-Chloro-2-cyclopropylamino-benzoic acid
概要
説明
5-Chloro-2-cyclopropylamino-benzoic acid is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzoic acid, featuring a chlorine atom at the 5-position and a cyclopropylamino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropylamino-benzoic acid typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclopropylation: The amino group is reacted with cyclopropylamine to form the cyclopropylamino derivative.
Hydrolysis: The final step involves hydrolysis to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Chloro-2-cyclopropylamino-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
5-Chloro-2-cyclopropylamino-benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
作用機序
The mechanism of action of 5-Chloro-2-cyclopropylamino-benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chlorobenzoic acid: Lacks the cyclopropylamino group, making it less versatile in certain applications.
5-Chloro-2-aminobenzoic acid:
2-Cyclopropylamino-benzoic acid: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness
5-Chloro-2-cyclopropylamino-benzoic acid is unique due to the presence of both the chlorine atom and the cyclopropylamino group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
特性
IUPAC Name |
5-chloro-2-(cyclopropylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-1-4-9(12-7-2-3-7)8(5-6)10(13)14/h1,4-5,7,12H,2-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEPGOFJEKIGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Chlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B7865337.png)
amino)acetate](/img/structure/B7865345.png)
![(S)-1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-3-methyl-butan-1-one](/img/structure/B7865356.png)
![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone](/img/structure/B7865358.png)










